Einecs 259-353-6
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 259-353-6 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available chemicals. EINECS compounds are characterized by their commercial relevance and historical use, with identifiers often linked to safety data under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals).
Properties
CAS No. |
54792-21-1 |
|---|---|
Molecular Formula |
C14H21Cl2NO5 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H10Cl2O3.C4H11NO2/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;6-3-1-5-2-4-7/h3-4,6H,1-2,5H2,(H,13,14);5-7H,1-4H2 |
InChI Key |
IMKXPXLHRNNVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 259-353-6 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization. The specific synthetic route depends on the desired purity and application of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and quality. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Acid-Catalyzed Glycosylation
Reaction of D-glucose with hexanol in the presence of HCl (10–15% v/v) at 60°C for 24 hours yields hexyl D-glucoside. Purification involves neutralization with NaHCO₃ and vacuum distillation to remove excess hexanol .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | HCl (10–15% in hexanol) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | ~70% (crude) |
Enzymatic Hydrolysis and Transglycosylation
Human cytosolic β-glucosidase exhibits high affinity for hexyl D-glucoside (), enabling its hydrolysis to glucose and hexanol. Competitive inhibition studies reveal a hydrophobic binding pocket in the enzyme’s active site, favoring alkyl chain lengths up to C9 .
Comparative Inhibition Constants
| Enzyme | (Hexyl D-glucoside) |
|---|---|
| Cytosolic β-glucosidase | 10 µM |
| Lysosomal glucocerebrosidase | 1,490 µM |
Oxidation and Photoprotective Reactions
Hexyl D-glucoside scavenges reactive oxygen species (ROS) such as singlet oxygen () and hydroxyl radicals (- OH), forming hydrogen peroxide () as a byproduct. This property protects tryptophan residues in proteins from light-induced oxidation .
Reaction Mechanism
Protective Efficacy
| Surfactant Concentration | Tryptophan Protection (%) |
|---|---|
| 1 mM | 45 ± 5 |
| 10 mM | 82 ± 3 |
Oxidation
Hexyl D-glucoside undergoes oxidation with agents like or , forming glucuronic acid derivatives. Reaction rates depend on pH and temperature .
Esterification
Reacting with acyl chlorides (e.g., acetyl chloride) in pyridine yields hexyl glucoside esters, used in drug delivery systems for enhanced lipophilicity .
Comparative Reactivity with Analogues
| Property | Hexyl D-glucoside | Octyl Glucoside | Decyl Glucoside |
|---|---|---|---|
| (enzymatic) | 1.2 mM | 0.8 mM | 0.5 mM |
| CMC (mM) | 0.2 | 0.15 | 0.08 |
| Foaming Capacity | Low | Moderate | High |
Scientific Research Applications
Chemical Profile
- EINECS Number : 259-353-6
- CAS Number : Not explicitly provided in the search results.
- Chemical Structure : The specific molecular structure is not detailed in the available data.
Chemical Safety Assessments
The compound is utilized in chemical safety assessments, which are crucial for understanding the potential hazards associated with its use. Manufacturers and importers are required to gather information about substances, particularly when they are involved in research and development activities . This includes conducting tests to evaluate toxicity, environmental impact, and other safety metrics.
Integrated Approaches for Testing and Assessment
The Organisation for Economic Co-operation and Development (OECD) has developed Integrated Approaches for Testing and Assessment (IATA) methodologies that can be applied to substances like EINECS 259-353-6. These methodologies leverage multiple lines of evidence to assess bioaccumulation potential and other toxicological endpoints, enhancing regulatory decision-making processes .
Regulatory Compliance
This compound is subject to regulations under frameworks such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). Compliance with these regulations involves extensive documentation regarding its properties, uses, and safety data . This ensures that any applications of the compound are conducted within legal safety parameters.
Case Study 1: Bioaccumulation Assessment
A recent OECD case study illustrated the application of IATA in assessing the bioaccumulation potential of various chemicals, including this compound. The study employed quantitative structure-activity relationship (QSAR) models to predict bioconcentration factors (BCF), providing a framework for evaluating environmental risks associated with the compound .
Case Study 2: Alternative Testing Methods
Another significant application involves the exploration of alternative testing methods to reduce reliance on animal testing. The OECD has been advocating for methodologies that utilize in vitro and in silico data to assess chemical safety, which can be applied to this compound. This approach aligns with global efforts to promote humane research practices while ensuring regulatory compliance .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Safety Assessments | Evaluating hazards through testing and information gathering. |
| Integrated Testing Approaches | Utilizing multiple evidence lines for regulatory assessments. |
| Regulatory Compliance | Adhering to REACH regulations for safe chemical usage. |
Table 2: Case Study Overview
| Case Study Title | Focus Area | Methodology Used |
|---|---|---|
| Bioaccumulation Assessment | Environmental Risk | IATA with QSAR modeling |
| Alternative Testing Methods | Reducing Animal Testing | In vitro and in silico data integration |
Mechanism of Action
The mechanism of action of Einecs 259-353-6 involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Key Research Findings and Data Gaps
- Efficiency of RASAR : Machine learning models achieve >20× coverage efficiency, validating their utility in regulatory toxicology .
- Limitations : The absence of specific physicochemical or toxicological data for this compound in the evidence highlights gaps in public databases. Future studies should prioritize experimental characterization of high-priority EINECS entries.
Biological Activity
EINECS 259-353-6 refers to 4-tert-butylphenol (PTBP) , a chemical compound that has garnered attention due to its biological activities and potential health impacts. This article reviews the biological activity of PTBP, including its toxicological effects, environmental impact, and regulatory status.
- Chemical Name : 4-tert-butylphenol
- EINECS Number : 259-353-6
- CAS Number : 98-54-4
- Molecular Formula : C10H14O
Toxicological Effects
PTBP exhibits various toxicological effects that have been documented in several studies:
- Endocrine Disruption : PTBP is known to act as an endocrine disruptor, affecting hormone function in both humans and wildlife. Studies have shown that it can interfere with estrogenic activity, potentially leading to reproductive health issues .
- Cytotoxicity : Research indicates that PTBP can induce cytotoxic effects in human cell lines. For instance, a study demonstrated that exposure to PTBP led to increased cell death and oxidative stress markers in liver cells .
- Aquatic Toxicity : PTBP has been shown to be toxic to aquatic organisms. A study highlighted its detrimental effects on fish and invertebrate species, raising concerns about its environmental impact in water bodies .
Case Studies
Several case studies illustrate the biological activity of PTBP:
- Case Study 1 : A study conducted on zebrafish embryos found that exposure to PTBP resulted in developmental abnormalities, including altered morphology and impaired swimming behavior. This suggests that PTBP may have teratogenic effects on aquatic life .
- Case Study 2 : An investigation into the effects of PTBP on human health revealed associations with skin sensitization and allergic reactions. Patients exposed to products containing PTBP reported increased incidences of dermatitis .
Regulatory Status
PTBP has been classified as a substance of very high concern under the REACH regulation due to its hazardous properties. The European Chemicals Agency (ECHA) has recommended restrictions on its use in consumer products, particularly those that may lead to significant human exposure .
Risk Management Measures
To mitigate the risks associated with PTBP, several measures have been proposed:
- Substitution : Encouraging the use of safer alternatives in industrial applications where PTBP is currently employed.
- Exposure Limits : Establishing strict exposure limits for workers handling PTBP to minimize health risks.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Weight | 150.22 g/mol |
| Melting Point | 36 °C |
| Boiling Point | 200 °C |
| Water Solubility | Low (0.1 g/L at 20 °C) |
| Log P (octanol-water partition coefficient) | 3.5 |
Q & A
Basic Research Questions
Q. How can the structural and physicochemical properties of Einecs 259-353-6 be systematically characterized for research purposes?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR, XRD) to confirm molecular structure and crystallinity. Assess purity via HPLC or GC-MS, and determine solubility in solvents relevant to your experimental design (e.g., polar vs. nonpolar). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal stability. For reproducibility, document all protocols using standardized IUPAC guidelines and ensure instrument calibration aligns with published methodologies .
Q. What experimental strategies are recommended to synthesize and purify this compound with high yield and minimal byproducts?
- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE) to identify critical variables. Employ recrystallization or column chromatography for purification, validating purity via melting point analysis and mass spectrometry. Include negative controls (e.g., omitting key reactants) to confirm reaction specificity. Detailed step-by-step protocols must be archived in supplementary materials for replication .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products over time. Compare results against ICH Q1A guidelines for pharmaceutical substances, and apply Arrhenius kinetics to extrapolate shelf-life. Include statistical validation (e.g., ANOVA for batch variability) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-disciplinary studies (e.g., catalysis vs. photochemistry) be resolved?
- Methodological Answer : Perform meta-analysis of published datasets to identify variables causing discrepancies (e.g., solvent polarity, trace impurities). Replicate critical experiments under standardized conditions, using controlled reagent sources. Apply multivariate statistical tools (e.g., PCA) to isolate confounding factors. Publish raw data and computational workflows to enable third-party validation .
Q. What advanced computational methods are suitable for modeling the interaction of this compound with biological targets or nanomaterials?
- Methodological Answer : Use density functional theory (DFT) to predict electronic properties and docking simulations (e.g., AutoDock Vina) for biomolecular interactions. Validate models with experimental binding assays (e.g., SPR, ITC) and correlate computational predictions with empirical data. Ensure transparency by sharing input files and code repositories .
Q. How can researchers elucidate degradation pathways of this compound in complex matrices (e.g., environmental samples)?
- Methodological Answer : Employ hyphenated techniques like LC-QTOF-MS to identify transient intermediates. Use isotope-labeling to track degradation products and apply kinetic isotope effects (KIE) to infer reaction mechanisms. Compare degradation profiles across matrices (soil, water) using environmental fate modeling tools (e.g., EPI Suite) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound for reproducibility in collaborative studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use statistical process control (SPC) charts to detect deviations early. Collaborate with independent labs for inter-laboratory validation, adhering to ISO 17025 standards for analytical consistency .
Guidelines for Data Reporting and Replication
- Data Tables : Include raw and processed data in supplementary materials, with metadata (e.g., instrument settings, calibration dates). Use SI units and define all abbreviations .
- Conflict Resolution : Address contradictory findings by transparently reporting limitations (e.g., detection limits, sampling bias) and proposing follow-up studies .
- Ethical Standards : Ensure data integrity by avoiding selective reporting; disclose all failed experiments and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
